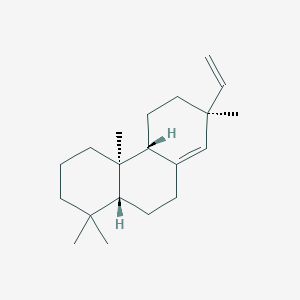

Ent-sandaracopimaradiene

Description

Structure

3D Structure

Properties

CAS No. |

21738-16-9 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(4aR,4bR,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m1/s1 |

InChI Key |

XDSYKASBVOZOAG-LFGUQSLTSA-N |

SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Isomeric SMILES |

C[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Synonyms |

ent-sandaracopimaradiene |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Ent Sandaracopimaradiene

Elucidation of the Core Biosynthetic Pathway from Geranylgeranyl Diphosphate (B83284) (GGPP)

The conversion of the linear precursor GGPP into the complex cyclic structure of ent-sandaracopimaradiene occurs in two main stages. The first is a protonation-initiated bicyclization to form a labdane-related intermediate, followed by a second cyclization to complete the tricyclic scaffold.

The committed step in the biosynthesis of a vast array of labdane-related diterpenoids, including gibberellin phytohormones and various specialized metabolites, is the cycloisomerization of GGPP to ent-copalyl diphosphate (ent-CPP). nih.gov This reaction is catalyzed by a class of enzymes known as ent-copalyl diphosphate synthases (CPS). nih.govoup.com These enzymes belong to the Class II diterpene synthase family, which initiate catalysis via protonation of a double bond. nih.govresearchgate.net

The mechanism involves the protonation of the terminal olefin of GGPP, which triggers a bicyclization cascade to form the bicyclic ent-CPP intermediate. nih.govrsc.org This initial cyclization establishes the core decalin ring system characteristic of the labdane (B1241275) diterpenes. rsc.org CPS enzymes are ubiquitously found in vascular plants, providing the essential precursor for gibberellin biosynthesis and serving as a critical branch point for the evolution of more specialized diterpenoid metabolism. nih.govchalmers.se In rice (Oryza sativa), this function is performed by OsCPS1.

| Enzyme Class | Enzyme Name (Example) | Substrate | Product | Catalytic Mechanism |

|---|---|---|---|---|

| Class II Diterpene Synthase | ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Diphosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Protonation-initiated cyclization |

Following the formation of ent-CPP, a second cyclization is required to produce the final tricyclic structure of ent-sandaracopimaradiene. This reaction is catalyzed by a Class I diterpene synthase. nih.gov In rice, this enzyme is known as OsKSL10 (Oryza sativa Kaurene Synthase-Like 10), which is functionally an ent-sandaracopimaradiene synthase (EC 4.2.3.29). nih.govqmul.ac.ukuniprot.org

The enzyme catalyzes the conversion of ent-copalyl diphosphate into ent-sandaracopimara-8(14),15-diene and diphosphate. qmul.ac.ukmonarchinitiative.org This reaction proceeds through the ionization of the diphosphate group from the substrate, a hallmark of Class I terpene synthases, to generate a carbocation. nih.govillinois.edu This is followed by a further cyclization and rearrangement cascade to form the pimaradiene skeleton. illinois.edu ent-Sandaracopimaradiene serves as a key metabolic intermediate in rice, acting as the precursor to the oryzalexins, a group of diterpenoid phytoalexins involved in the plant's defense mechanisms against pathogens. nih.govqmul.ac.uk

Enzymology of ent-Sandaracopimaradiene Biosynthesis

The biosynthesis of ent-sandaracopimaradiene is a prime example of the coordinated action of Class I and Class II diterpene synthases, which exhibit distinct structural features and catalytic mechanisms to achieve complex chemical transformations.

Diterpene synthases are categorized into two main classes based on their reaction mechanisms and conserved sequence motifs. researchgate.net

Class II Diterpene Synthases (e.g., ent-CPP Synthase): These enzymes catalyze the initial protonation-initiated cyclization of the acyclic precursor, GGPP. nih.govnih.gov Structurally, they often possess βγ or αβγ domain configurations. researchgate.net Their active sites are designed to bind the flexible GGPP molecule and facilitate the formation of the first one or two rings, resulting in a cyclic diphosphate intermediate like ent-CPP. researchgate.netacs.org

Class I Diterpene Synthases (e.g., ent-Sandaracopimaradiene Synthase): These enzymes act on the cyclic diphosphate products of Class II synthases. nih.govnih.gov They initiate catalysis via the heterolytic cleavage of the carbon-diphosphate bond, which requires the coordination of divalent metal ions, typically Mg²⁺. nih.govuniprot.org This ionization generates a carbocation that undergoes further cyclization, rearrangement, and termination steps. nih.gov Class I synthases possess conserved motifs like the aspartate-rich DDXX(X)D motif for binding the metal-diphosphate complex. nih.gov

The sequential action of a Class II synthase to create the bicyclic intermediate followed by a Class I synthase to complete the polycyclic skeleton is a common strategy in plant diterpenoid biosynthesis. chalmers.se

The conversion of ent-CPP to ent-sandaracopimaradiene by Class I synthases is a mechanistically complex process involving precise control over carbocation intermediates and stereochemistry. The reaction is an SN' type cyclization, where the ionization of the diphosphate moiety is followed by an attack of the vinyl side chain onto the resulting carbocation to form the third ring. illinois.edu

Studies using isotopically labeled substrates with enzyme extracts from castor bean (Ricinus communis) seedlings have demonstrated that this SN' cyclization proceeds with anti-stereochemistry. illinois.edursc.org The process involves ionization of the diphosphate group to form an ion pair, followed by condensation to close the C-ring. illinois.edu Further investigation established that the C-17 pro-Z hydrogen is stereoselectively removed during the final deprotonation step to form the exocyclic double bond. illinois.edu Computational studies on related terpene synthase reactions have shown that such carbocation rearrangement cascades often proceed through very flat potential energy surfaces, suggesting that once the initial high-energy carbocation is formed, subsequent rearrangements can occur with minimal additional enzymatic intervention. nih.gov

Downstream Oxidative Functionalization of ent-Sandaracopimaradiene

Once formed, the ent-sandaracopimaradiene scaffold can be further modified by other enzymes to produce a variety of bioactive natural products. In rice, ent-sandaracopimaradiene is the direct precursor for the biosynthesis of oryzalexins A-F, which are diterpenoid phytoalexins that accumulate in response to pathogen attack. nih.govqmul.ac.uk

This functionalization is primarily carried out by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and other oxidative modifications to the hydrocarbon backbone. rsc.org Key enzymes in this downstream pathway in rice include:

CYP701A8 (ent-sandaracopimaradiene 3-hydroxylase, EC 1.14.14.70): This enzyme, a paralog of ent-kaurene (B36324) oxidase, has been diverted to a more specialized role. It catalyzes the hydroxylation of ent-sandaracopimaradiene at the C-3β position to form ent-sandaracopimaradien-3β-ol, a crucial step in oryzalexin biosynthesis. qmul.ac.uk

CYP76M family members (e.g., CYP76M6, CYP76M8): These enzymes can also catalyze the hydroxylation of ent-sandaracopimaradiene, showcasing metabolic plasticity within this enzyme subfamily. rsc.orgnih.gov

These oxidative steps increase the chemical diversity of the final products and are often essential for their biological activity as defense compounds. rsc.org

| Enzyme Name | EC Number | Organism | Function | Substrate | Product |

|---|---|---|---|---|---|

| ent-Copalyl Diphosphate Synthase (OsCPS1) | EC 5.5.1.13 | Oryza sativa | Initial bicyclization | GGPP | ent-CPP |

| ent-Sandaracopimaradiene Synthase (OsKSL10) | EC 4.2.3.29 | Oryza sativa | Formation of tricyclic scaffold | ent-CPP | ent-Sandaracopimaradiene |

| ent-Sandaracopimaradiene 3-hydroxylase (CYP701A8) | EC 1.14.14.70 | Oryza sativa | Downstream oxidation | ent-Sandaracopimaradiene | ent-Sandaracopimaradien-3β-ol |

Characterization of Cytochrome P450 Monooxygenase (CYP) Catalysis (e.g., CYP701A8, CYP76M6, CYP76M8)

In rice (Oryza sativa), several CYP enzymes have been identified and characterized for their roles in the metabolic pathway downstream of ent-sandaracopimaradiene, leading to the production of oryzalexin phytoalexins.

CYP701A8: This enzyme, also known as OsKOL4, is a paralog of ent-kaurene oxidase, which is essential for gibberellin (GA) phytohormone biosynthesis. nih.gov However, CYP701A8 has functionally diverged from the primary GA pathway. nih.gov Instead of catalyzing the typical reactions on ent-kaurene, CYP701A8 efficiently hydroxylates related diterpenes. nih.govresearchgate.net Specifically, it carries out hydroxylation at the C3α position of ent-sandaracopimaradiene to produce 3α-hydroxy-ent-sandaracopimaradiene. nih.govsemanticscholar.org This reaction effectively channels the precursor into the specialized metabolism of oryzalexin biosynthesis. nih.gov

CYP76M6 and CYP76M8: These two enzymes act on the product of the CYP701A8-catalyzed reaction, 3α-hydroxy-ent-sandaracopimaradiene. nih.govnih.gov They exhibit distinct, non-redundant functions by hydroxylating different positions on the core tricyclic ring structure. nih.govnih.gov

CYP76M8 catalyzes hydroxylation at the C7β position of 3α-hydroxy-ent-sandaracopimaradiene, yielding the 3α,7β-diol, which corresponds to oryzalexin D. nih.govnih.gov

CYP76M6 catalyzes hydroxylation at the C9β position of 3α-hydroxy-ent-sandaracopimaradiene, resulting in the 3α,9β-diol, which is oryzalexin E. nih.govnih.gov Interestingly, the initial C3α hydroxylation by CYP701A8 alters the regiochemistry of the reaction catalyzed by CYP76M6, directing it to the C9β position instead of the C7β position it would otherwise target. nih.govnih.gov

Table 1: Characterized Cytochrome P450 Monooxygenases in Oryzalexin Biosynthesis

| Enzyme | Substrate | Product | Catalytic Function |

|---|---|---|---|

| CYP701A8 (OsKOL4) | ent-Sandaracopimaradiene | 3α-hydroxy-ent-sandaracopimaradiene | C3α hydroxylation nih.gov |

| CYP76M8 | 3α-hydroxy-ent-sandaracopimaradiene | Oryzalexin D (3α,7β-diol) | C7β hydroxylation nih.govnih.gov |

| CYP76M6 | 3α-hydroxy-ent-sandaracopimaradiene | Oryzalexin E (3α,9β-diol) | C9β hydroxylation nih.govnih.gov |

Regioselective and Stereoselective Hydroxylation Events in Oryzalexin Biosynthesis

The biosynthesis of oryzalexins D and E from ent-sandaracopimaradiene is a clear example of highly controlled enzymatic reactions characterized by both regioselectivity and stereoselectivity.

The biosynthetic pathway begins with the stereospecific C3α-hydroxylation of ent-sandaracopimaradiene, a reaction catalyzed by CYP701A8. nih.govresearchgate.net This initial modification is crucial as it dictates the subsequent steps.

Following the formation of 3α-hydroxy-ent-sandaracopimaradiene, the pathway bifurcates. nih.govnih.gov The subsequent hydroxylation events are both regioselective, targeting different carbon atoms, and stereoselective, occurring on a specific face of the molecule:

Formation of Oryzalexin D: The enzyme CYP76M8 specifically targets the C7 position, catalyzing a C7β-hydroxylation to produce oryzalexin D. nih.govnih.gov

Formation of Oryzalexin E: The enzyme CYP76M6, acting on the same 3α-hydroxylated intermediate, exhibits different regioselectivity. It targets the C9 position, performing a C9β-hydroxylation to yield oryzalexin E. nih.govnih.gov

This sequential and selective enzymatic action ensures the precise formation of distinct oryzalexin molecules, with the order of reactions being critical. Evidence suggests that initial C3α-hydroxylation by CYP701A8 is the preferred first step, as CYP701A8 reacts poorly with intermediates that have already been hydroxylated at the C7β position. nih.gov

Genetic and Genomic Architecture of ent-Sandaracopimaradiene Biosynthetic Pathways

The genes responsible for the biosynthesis of ent-sandaracopimaradiene and its derivatives are not randomly scattered throughout the rice genome. Instead, they are often organized into biosynthetic gene clusters (BGCs), which facilitates their coordinated regulation and inheritance.

Identification and Characterization of Biosynthetic Gene Clusters

In rice, the genes for the biosynthesis of major diterpenoid phytoalexins, including oryzalexins, are located in BGCs. nih.govnih.gov The genes involved in the oryzalexin pathway are found within a cluster on chromosome 2 (c2BGC). nih.govresearchgate.netmdpi.com This cluster is considered multifunctional as it also contains genes for the biosynthesis of other phytoalexins, such as the phytocassanes. mdpi.comoup.com

The c2BGC contains genes encoding the necessary enzymes for the pathway, including:

Diterpene synthases: Such as ent-copalyl diphosphate synthase 2 (OsCPS2) and ent-kaurene synthase-like 7 (OsKSL7), which are involved in producing the diterpene hydrocarbon skeletons. oup.comnih.gov

Cytochrome P450 monooxygenases: Including CYP76M7 and CYP76M8, which are responsible for the subsequent oxidative modifications of these skeletons. nih.govmdpi.com

The clustering of these functionally related but not necessarily homologous genes allows for their co-regulation, ensuring that all necessary components for the biosynthetic pathway are produced together when needed for defense. researchgate.net

Transcriptional Regulation and Induction Mechanisms of Biosynthetic Gene Expression

The expression of genes within the diterpenoid BGCs is tightly regulated and is typically induced in response to pathogen attack or environmental stress. nih.govnih.gov This induction is controlled by a complex network of signaling molecules and transcription factors.

When rice plants detect a threat, such as from the blast fungus Magnaporthe oryzae or through the recognition of elicitors like chitin (B13524), a defense response is triggered. tandfonline.comnih.gov This response involves signaling pathways mediated by phytohormones like jasmonates (JAs) and ethylene. nih.govjst.go.jp

Several key transcription factors have been identified as regulators of these biosynthetic genes:

OsTGAP1: A basic leucine (B10760876) zipper (bZIP) transcription factor that has been identified as a key regulator. nih.govtandfonline.com It controls the coordinated expression of the clustered phytoalexin biosynthetic genes as well as genes in the upstream methylerythritol phosphate (B84403) (MEP) pathway, which supplies the precursor geranylgeranyl diphosphate (GGPP). semanticscholar.org

Other Transcription Factors: Other families of transcription factors, such as bHLH (e.g., OsDPF) and WRKY proteins, are also involved in regulating diterpenoid phytoalexin biosynthesis, often in response to specific signals. semanticscholar.orgjordan.im

This transcriptional activation leads to the rapid synthesis and accumulation of phytoalexins like the oryzalexins at the site of infection, contributing to the plant's defense mechanism. tandfonline.com

Table 2: Regulatory Factors in ent-Sandaracopimaradiene-Derived Phytoalexin Biosynthesis

| Regulatory Factor | Type | Role |

|---|---|---|

| Chitin Elicitors | Inducing Signal | Trigger the defense response and induce gene expression semanticscholar.orgtandfonline.com |

| Jasmonates (JAs) | Phytohormone | Mediate the signaling pathway for defense gene induction nih.govjst.go.jp |

| Ethylene | Phytohormone | Positively regulates disease resistance by activating phytoalexin production nih.gov |

| OsTGAP1 | bZIP Transcription Factor | Key regulator of the coordinated expression of clustered biosynthetic genes semanticscholar.orgnih.govtandfonline.com |

| OsDPF | bHLH Transcription Factor | Directly binds to promoters of phytocassane and momilactone biosynthesis genes jordan.im |

Chemical Synthesis Strategies for Ent Sandaracopimaradiene and Analogues

Asymmetric Total Synthesis Methodologies

The complete chemical synthesis of ent-sandaracopimaradiene from simple, achiral starting materials presents a significant challenge due to the presence of multiple stereocenters. Asymmetric total synthesis, which aims to produce a single enantiomer of the target molecule, has been a key area of research.

Stereocontrol Strategies in the Construction of the ent-Pimarane Skeleton

A critical aspect of synthesizing the ent-pimarane skeleton of ent-sandaracopimaradiene is the precise control of its stereochemistry. The molecule possesses a distinctive 6,6,6-carbocyclic scaffold with several stereocenters, including two quaternary carbons, which demand sophisticated synthetic solutions. nih.gov

Researchers have employed various strategies to achieve the desired stereocontrol. One notable approach involves a Sharpless asymmetric dihydroxylation to install a key stereocenter early in the synthetic sequence. nih.govresearchgate.net This reaction is followed by a Brønsted acid-catalyzed cationic bicyclization, which helps to form the tricyclic core with the correct relative stereochemistry. nih.govresearchgate.net Another strategy has utilized an aldol-Tishchenko reaction to stereoselectively construct the C-13 quaternary carbon center, a challenging feature of the pimarane (B1242903) framework. researchgate.net

Further refinement in stereocontrol has been achieved through substrate-controlled α-alkylation/acylation sequences to install the C13 quaternary center. nih.gov The choice of reagents and reaction conditions is paramount in these transformations to ensure high diastereoselectivity, leading to the desired ent-configuration.

Development and Application of Key Synthetic Reactions (e.g., B-alkyl Suzuki-Miyaura Coupling)

The construction of the carbon framework of ent-sandaracopimaradiene has been facilitated by the application of powerful cross-coupling reactions. A pivotal reaction in one of the successful total syntheses is the B-alkyl Suzuki-Miyaura coupling. oup.comnih.gov This palladium-catalyzed reaction is instrumental in forming a key carbon-carbon bond, connecting different fragments of the molecule. oup.comnih.govnih.gov

In a reported asymmetric total synthesis, the B-alkyl Suzuki-Miyaura coupling was used to connect two complex building blocks, significantly advancing toward the final tricyclic structure. oup.com Following this key coupling step, a Lewis acid-mediated B-ring formation was employed to complete the carbocyclic skeleton of ent-sandaracopimaradiene. oup.comnih.gov The development and application of such reactions are crucial for the efficient and convergent synthesis of complex natural products.

Semisynthetic Approaches from Structurally Related Natural Precursors

While total synthesis provides a versatile route to ent-sandaracopimaradiene and its analogues, semisynthesis offers a more direct approach by starting from structurally related and more abundant natural products. This strategy leverages the pre-existing complex carbon skeleton of a natural precursor, reducing the number of synthetic steps required to reach the target molecule.

For instance, early work demonstrated the synthesis of the related (-)-sandaracopimaradiene from androstane (B1237026) derivatives, showcasing the feasibility of correlating steroids and pimarane diterpenes. oup.com Another approach utilized abietic acid, a readily available diterpene resin acid, to synthesize key intermediates like (+)-podocarp-8(14)-en-13-one, which share structural motifs with the pimarane skeleton. oup.com These semisynthetic routes can be highly efficient for producing specific target molecules, although they are limited by the availability and structural features of the starting natural products.

Rational Design and Synthesis of ent-Sandaracopimaradiene Derivatives for Mechanistic Probing

The synthesis of ent-sandaracopimaradiene derivatives is essential for probing the mechanisms of the enzymes involved in its biosynthesis and downstream metabolic pathways. By systematically modifying the structure of ent-sandaracopimaradiene, researchers can investigate the substrate specificity and catalytic mechanisms of diterpene synthases. nih.gov

For example, site-directed mutagenesis studies on a bifunctional miltiradiene (B1257523) synthase revealed that specific amino acid changes could lead to the production of sandaracopimaradiene (B157912) as a side product. nih.gov This suggests that subtle changes in the enzyme's active site can alter the reaction pathway. Synthesizing various ent-sandaracopimaradiene analogues and testing them as substrates or inhibitors for these enzymes can provide valuable insights into the structure-function relationships that govern product specificity. nih.gov

The ability to synthesize these derivatives allows for the exploration of the chemical space around the natural product, potentially leading to the discovery of new bioactive compounds or tool compounds for studying diterpenoid metabolism. rsc.org

Mechanistic Investigations of Ent Sandaracopimaradiene Derived Metabolites in Biological Systems

Role in Plant Defense and Stress Response Mechanisms

The compound ent-sandaracopimaradiene and its derivatives are pivotal components of plant defense systems, particularly in rice (Oryza sativa). These diterpenoid compounds function as phytoalexins, which are antimicrobial secondary metabolites synthesized by plants in response to pathogen attacks and environmental stresses. microbialtec.comqmul.ac.uknih.govexpasy.org The biosynthesis of these defense compounds is a clear indicator of the plant's active response to perceived threats.

Induction of Accumulation by Biotic Elicitors and Abiotic Stressors (e.g., UV Irradiation, Drought, Oxidative Stress)

The production and accumulation of ent-sandaracopimaradiene-derived phytoalexins are triggered by a variety of external stimuli, both biotic and abiotic in nature. This induction is a critical aspect of the plant's adaptive defense strategy.

Biotic Elicitors: Pathogen attack is a primary trigger for the synthesis of these compounds. nih.govexpasy.org For instance, infection by the rice blast fungus, Magnaporthe oryzae, leads to a significant accumulation of oryzalexins, which are derived from ent-sandaracopimaradiene. nih.govnih.gov The plant recognizes specific molecules from the pathogen, known as elicitors, such as chitin (B13524) oligosaccharides, which are components of fungal cell walls. qmul.ac.ukexpasy.orgcabidigitallibrary.org This recognition initiates a signaling cascade that activates the genes responsible for the biosynthesis of these defensive metabolites. cabidigitallibrary.org

Abiotic Stressors: Environmental challenges also play a crucial role in inducing the production of these phytoalexins.

UV Irradiation: Exposure to UV light is a well-documented abiotic stressor that prompts the accumulation of oryzalexins in rice leaves. microbialtec.comqmul.ac.uknih.govexpasy.orgnih.gov This response suggests a protective mechanism against UV-induced damage.

Drought and Oxidative Stress: While direct evidence for the induction of ent-sandaracopimaradiene itself by drought and oxidative stress is still emerging, the broader context of plant stress responses indicates that these conditions often trigger the production of secondary metabolites involved in defense. escholarship.orgplos.orgfrontiersin.orgnih.gov The biosynthesis of phytoalexins is an energy-intensive process that plants initiate to cope with a wide range of stresses that can cause cellular damage. frontiersin.orgnih.gov

The following table summarizes the key inducers of ent-sandaracopimaradiene-derived phytoalexins.

| Inducer Type | Specific Elicitor/Stressor | Affected Plant | Resulting Metabolite Class |

| Biotic | Magnaporthe oryzae (rice blast fungus) | Rice (Oryza sativa) | Oryzalexins |

| Biotic | Chitin (fungal cell wall component) | Rice (Oryza sativa) | Oryzalexins |

| Abiotic | UV Irradiation | Rice (Oryza sativa) | Oryzalexins |

Mechanistic Basis of Phytoalexin Activity Against Pathogens (e.g., Antifungal and Antibacterial Cellular Targets)

The defensive role of ent-sandaracopimaradiene-derived phytoalexins lies in their ability to inhibit the growth and development of pathogenic microorganisms. intec.edu.donih.gov Their antimicrobial activity is attributed to their interaction with various cellular components of the pathogens.

Antifungal Activity: Oryzalexins, derived from ent-sandaracopimaradiene, exhibit significant antifungal properties. nih.govscribd.comoup.com For example, oryzalexin A has been shown to inhibit the conidial germination of the rice blast fungus Magnaporthe grisea. nih.gov The proposed mechanisms of action for related phytoalexins often involve:

Disruption of Cell Membrane Integrity: Many antimicrobial compounds, including flavonoids which share some functional similarities with phytoalexins, can disrupt the physical structure of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. intec.edu.do

Inhibition of Key Enzymes: These compounds can interfere with essential enzymatic processes within the pathogen. intec.edu.do For instance, they might inhibit enzymes involved in cell wall synthesis or energy production.

Interference with Signal Transduction: Phytoalexins can also disrupt the signaling pathways that regulate fungal growth and pathogenicity. intec.edu.do

Antibacterial Activity: While the primary focus of research on oryzalexins has been on their antifungal properties, the broader class of phytoalexins often exhibits antibacterial activity as well. intec.edu.donih.gov The mechanisms are generally similar to their antifungal actions and can include:

Inhibition of DNA Gyrase: Some antimicrobial flavonoids have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Disruption of Cytoplasmic Membrane Function: Interference with the bacterial cytoplasmic membrane can disrupt the proton motive force and ATP synthesis. nih.gov

Inhibition of Energy Metabolism: Targeting key metabolic pathways can deprive the bacteria of the energy required for survival and proliferation. nih.gov

The table below outlines the observed antimicrobial activities of oryzalexins.

| Phytoalexin | Pathogen | Activity |

| Oryzalexin A | Magnaporthe grisea | Inhibition of conidial germination |

Molecular Interactions with Biological Macromolecules (e.g., Enzyme Inhibition, Receptor Modulation)

The biological activity of ent-sandaracopimaradiene and its derivatives stems from their interactions with various biological macromolecules, both within the plant itself and in the pathogens they target. oncodesign-services.com These interactions can lead to the inhibition of enzymes or the modulation of receptor activity.

In the biosynthesis of oryzalexins from ent-sandaracopimaradiene, a series of enzymes, including cytochrome P450 monooxygenases and dehydrogenases, are involved. cabidigitallibrary.orgiastate.eduuniroma1.itnih.gov For example, CYP701A8 and CYP76M8 are cytochrome P450 enzymes that catalyze the hydroxylation of the ent-sandaracopimaradiene backbone to produce various oryzalexin precursors. iastate.eduuniroma1.itnih.gov The specificity of these enzyme-substrate interactions is crucial for the generation of the diverse array of oryzalexin structures.

Within pathogens, the antimicrobial effects of these phytoalexins are a direct result of their binding to and inhibiting the function of essential proteins and enzymes. intec.edu.donih.gov While the specific molecular targets of oryzalexins are still under detailed investigation, the principles of enzyme inhibition by natural products are well-established. This can involve competitive, non-competitive, or uncompetitive inhibition, where the phytoalexin binds to the active site or an allosteric site of the enzyme, thereby reducing its catalytic efficiency.

Structure-Activity Relationship (SAR) Studies of ent-Sandaracopimaradiene Derivatives (focused on the methodology for deriving mechanistic insights)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comgardp.org For ent-sandaracopimaradiene derivatives, SAR studies aim to identify the specific structural features that are critical for their phytoalexin activity. researchgate.netnih.govnih.gov

The methodology for deriving mechanistic insights from SAR studies typically involves a systematic approach:

Synthesis and Isolation of Analogs: A series of structurally related compounds (analogs) of the parent molecule, in this case, various oryzalexins and their synthetic derivatives, are either isolated from natural sources or chemically synthesized. nih.gov This allows for the modification of specific functional groups or stereochemical centers.

Biological Assays: The biological activity of each analog is then tested using standardized assays. oncodesign-services.com For phytoalexins, this would typically involve in vitro antifungal or antibacterial assays against relevant pathogens. oup.com

Data Analysis and Correlation: The results from the biological assays are analyzed to establish a correlation between specific structural modifications and the observed changes in biological activity. gardp.org For example, the presence, absence, or modification of a hydroxyl group at a particular position on the ent-sandaracopimaradiene skeleton can be correlated with an increase or decrease in antifungal potency.

Computational Modeling: Molecular modeling and computational techniques can be employed to simulate the interaction of the different analogs with their putative molecular targets (e.g., enzymes or receptors). oncodesign-services.com This can provide insights into the binding modes and energies, helping to explain the observed SAR at a molecular level.

Through such studies, researchers can pinpoint the key pharmacophores—the essential structural features—responsible for the antimicrobial activity of ent-sandaracopimaradiene-derived phytoalexins. This knowledge is not only crucial for understanding their natural defensive role in plants but can also guide the development of new and effective antimicrobial agents.

Ecological and Evolutionary Aspects of Ent Sandaracopimaradiene

Phylogenetic Distribution and Chemotaxonomic Significance in Plant Species

ent-Sandaracopimaradiene is not ubiquitous across the plant kingdom; its presence is phylogenetically restricted, making it a valuable chemotaxonomic marker. It is primarily recognized as the precursor to the oryzalexin family of phytoalexins in rice (Oryza sativa) mdpi.commicrobialtec.comnih.gov. The production of oryzalexins A-F is a characteristic defense response in certain rice cultivars, and the underlying biosynthetic pathway, which originates with ent-sandaracopimaradiene, can be used to differentiate these cultivars chemically. mdpi.comnih.gov

Beyond the Poaceae family, which includes rice and foxtail millet (Setaria italica), ent-sandaracopimaradiene has been identified as a precursor to diterpenoids in other plant lineages. escholarship.org In the Lamiaceae family, particularly within the genus Isodon, it serves as an intermediate in the formation of compounds such as forrestin H. researchgate.netresearchgate.net Its presence has also been noted in conifers like the Norway spruce (Picea abies), where it is a product of certain diterpene synthase enzymes involved in defensive resin production. pnas.orgnih.gov

The distribution of ent-sandaracopimaradiene and its derivatives is a reflection of the specialized metabolic capabilities that have evolved within these distinct plant groups. The presence of this compound and the specific enzymes that produce it can thus serve as a significant indicator for chemotaxonomic classification, helping to delineate relationships between species and even cultivars based on their metabolic profiles.

Table 1: Phylogenetic Distribution of ent-Sandaracopimaradiene and Derived Compounds

| Plant Species | Family | Derived Compound(s) | Reference(s) |

| Oryza sativa (Rice) | Poaceae | Oryzalexins A-F | mdpi.com, nih.gov |

| Setaria italica (Foxtail Millet) | Poaceae | Allelopathic Diterpenoids | escholarship.org |

| Isodon forrestii | Lamiaceae | Forrestin H | researchgate.net |

| Picea abies (Norway Spruce) | Pinaceae | Diterpene Resin Acids | pnas.org, nih.gov |

Evolutionary Diversification and Functional Plasticity of Diterpenoid Biosynthetic Pathways

The evolution of specialized diterpenoid metabolism, including the biosynthesis of ent-sandaracopimaradiene, is deeply rooted in primary metabolic pathways, particularly that of the gibberellin (GA) phytohormones. nih.govrsc.org The genetic framework for GA biosynthesis, which is essential for plant growth and development, provided a reservoir for the evolution of new metabolic functions through processes of gene duplication and subsequent neofunctionalization or subfunctionalization. nih.govoup.com

This evolutionary diversification is driven by the functional plasticity of two key enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). frontiersin.org

Diterpene Synthases (diTPSs): These enzymes catalyze the formation of the foundational hydrocarbon skeletons. The evolution of diTPSs from an ancestral enzyme involved in GA biosynthesis has led to a vast array of diterpene scaffolds. frontiersin.org A striking example of their plasticity is found in Norway spruce (Picea abies), where two paralogous diTPSs are 91% identical yet produce different products. pnas.orgnih.gov Research has shown that a single amino acid mutation in the levopimaradiene/abietadiene synthase is sufficient to switch its product profile, making it produce isopimaradiene and ent-sandaracopimaradiene instead of its native products. pnas.orgnih.gov Similarly, in Isodon rubescens, two diTPSs, IrTPS2 and IrKSL3a, share 98% sequence identity but catalyze different reactions due to subtle changes in key residues, with one producing isopimaradiene and the other a hydroxylated product. acs.orgacs.org

Cytochrome P450s (CYPs): After the initial scaffold is formed by diTPSs, CYPs introduce functional groups (e.g., hydroxyls, carboxyls), which greatly expands the chemical diversity and biological activity of the final compounds. The evolution of these enzymes is also marked by divergence from primary metabolism. In rice, the enzyme OsKOL4 (CYP701A8) is a paralog of ent-kaurene (B36324) oxidase, an essential enzyme in GA biosynthesis. However, OsKOL4 has been evolutionarily diverted to specialize in defense metabolism, where it efficiently hydroxylates diterpene precursors like ent-sandaracopimaradiene and ent-cassadiene to form intermediates for oryzalexins and phytocassanes, respectively. oup.com

This process of recruiting and repurposing enzymes from conserved, primary pathways has allowed plants to develop novel chemical defenses and signaling molecules like those derived from ent-sandaracopimaradiene, facilitating adaptation to specific ecological niches. nih.govrsc.org

Table 2: Examples of Functional Plasticity in Diterpenoid Biosynthesis

| Plant Species | Enzyme(s) | Evolutionary Mechanism | Outcome | Reference(s) |

| Picea abies | Levopimaradiene/abietadiene synthase | Neofunctionalization via point mutation | Switch in product profile to include ent-sandaracopimaradiene | pnas.org, nih.gov |

| Isodon rubescens | IrTPS2 and IrKSL3a | Functional divergence of highly homologous enzymes | Production of distinct products (hydroxylated diterpene vs. isopimaradiene) | acs.org, acs.org |

| Oryza sativa | OsKOL4 (CYP701A8) | Neofunctionalization of a duplicated P450 from GA pathway | Hydroxylation of defense-related diterpenes like ent-sandaracopimaradiene | oup.com |

| Oryza species | KSLX-OL and KSL8 | Gene duplication, functional differentiation, and gene fusion | Generation of distinct phytoalexins (oryzalactone vs. oryzalexin S) from different precursors | nih.gov |

Interplay with Plant-Microbe and Plant-Plant Chemical Interactions (e.g., Allelopathy)

ent-Sandaracopimaradiene is not typically bioactive itself but serves as a crucial precursor to compounds that mediate critical ecological interactions.

Plant-Microbe Interactions: The most well-documented role of ent-sandaracopimaradiene is as a precursor to phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. mdpi.com In rice, exposure to the blast fungus Magnaporthe grisea, UV irradiation, or defense-signaling molecules like methyl jasmonate induces the expression of genes encoding the enzymes that synthesize ent-sandaracopimaradiene and its downstream products, the oryzalexins. nih.govoup.com The subsequent accumulation of oryzalexins A-F helps to inhibit the growth of the invading pathogen. nih.gov The enzyme OsKOL4, which hydroxylates ent-sandaracopimaradiene to 3α-hydroxy-ent-sandaracopimaradiene, is a key step in this inducible defense pathway, linking the precursor directly to the plant's immune response. oup.comnih.gov This system demonstrates a sophisticated chemical defense strategy where the biosynthesis of protective compounds is initiated from ent-sandaracopimaradiene upon perception of a microbial threat. microbialtec.comoup.com

Plant-Plant Interactions (Allelopathy): Diterpenoids derived from pathways involving ent-sandaracopimaradiene can also function as allelochemicals, which are compounds released by one plant that affect the growth of neighboring plants. mdpi.com While the direct allelopathic effects of ent-sandaracopimaradiene itself are not established, related diterpenoids in rice, such as momilactones, are known to be released from roots and inhibit the growth of other plants. mdpi.com Research on foxtail millet (Setaria italica) has also indicated that diterpenoids originating from ent-sandaracopimaradiene may possess allelopathic functions, suggesting a role in mediating competition between plants. escholarship.orgiastate.edu These interactions highlight the dual role of this metabolic pathway in defending the plant against both microbial pathogens and competing flora.

Advanced Methodologies and Future Research Directions

Advanced Spectroscopic Techniques for Mechanistic and Stereochemical Analysis (e.g., Deuterium (B1214612) Labeling and High-Resolution NMR for Biosynthetic Pathway Elucidation)

The precise structural and stereochemical characterization of ent-sandaracopimaradiene and its derivatives is fundamental to understanding their biosynthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous identification of these compounds. beilstein-journals.org Researchers have consistently used these methods to verify the structure of ent-sandaracopimaradiene produced through heterologous expression in various systems by comparing the spectral data to established literature values. beilstein-journals.org

In the context of biosynthetic pathway elucidation, NMR is crucial for identifying the products of enzymatic reactions. For example, when enzymes like cytochrome P450s are co-expressed in an engineered system producing ent-sandaracopimaradiene, NMR analysis is essential to determine the structure of the resulting hydroxylated products, such as 3α-hydroxy-ent-sandaracopimaradiene. oup.comportlandpress.com This allows for the precise assignment of enzyme function within a metabolic network. To obtain sufficient material for NMR analysis (often several milligrams), metabolic engineering systems are frequently scaled up. oup.com

Isotopic labeling, particularly with deuterium (²H), represents a powerful, though more advanced, strategy for tracing metabolic pathways and elucidating reaction mechanisms. magritek.com While direct studies detailing the use of deuterium labeling specifically for the ent-sandaracopimaradiene pathway are not prominent, the principles are widely applied in metabolic research. nih.gov This technique involves using a deuterium-labeled precursor, which is then traced through the biosynthetic pathway. magritek.comnih.gov High-resolution deuterium NMR can then be used to monitor the flow of the label from the precursor into the final product and its intermediates. nih.gov This approach can provide definitive evidence for proposed biosynthetic steps and reveal the stereochemical course of enzymatic reactions, such as the loss or transfer of specific hydrogen atoms during cyclization or oxidation. The use of perdeuterated proteins combined with uniform ¹³C and ¹⁵N labeling is also an emerging strategy to obtain high-resolution spectra by minimizing line broadening from ¹H dipolar coupling. sigmaaldrich.com

Application of Synthetic Biology and Metabolic Engineering for Diterpenoid Production and Diversification

Synthetic biology and metabolic engineering have revolutionized the study and production of diterpenoids like ent-sandaracopimaradiene. By assembling biosynthetic pathways in microbial hosts such as Escherichia coli or fungi like Aspergillus oryzae, researchers can achieve scalable production of these complex molecules and create platforms for enzyme discovery and engineering. beilstein-journals.orgoup.compnas.org

A common strategy involves engineering E. coli to produce the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and then introducing the specific enzymes required for ent-sandaracopimaradiene synthesis. This typically includes a class II diterpene synthase (ent-copalyl diphosphate synthase, or CPS) and a class I diterpene synthase (ent-sandaracopimaradiene synthase, a type of kaurene synthase-like enzyme, KSL). iastate.eduiastate.edu This modular approach not only facilitates the production of ent-sandaracopimaradiene but also allows for combinatorial biosynthesis, where enzymes from different organisms can be mixed and matched to generate diverse products. pnas.orgresearchgate.net For instance, the OsKSL10 enzyme from rice is known to produce ent-sandaracopimaradiene from ent-CPP and is frequently used in these engineered systems. iastate.edumdpi.com

These engineered microbial systems are invaluable for characterizing downstream "tailoring" enzymes, particularly cytochrome P450 monooxygenases (CYPs), which decorate the core diterpene scaffold. By co-expressing a candidate CYP with the enzymes that produce ent-sandaracopimaradiene, its specific activity can be determined. oup.comportlandpress.comnih.gov This has led to the identification of CYPs that catalyze specific hydroxylations on the ent-sandaracopimaradiene skeleton, such as CYP701A8, which performs C3α-hydroxylation, a key step in the biosynthesis of oryzalexin phytoalexins in rice. oup.comportlandpress.comresearchgate.net

The table below summarizes key enzymes and host systems used in the metabolic engineering of ent-sandaracopimaradiene and its derivatives.

| Enzyme/System | Function | Organism of Origin | Host System | Reference |

| AsCPS and AsPS | Two-enzyme system for ent-sandaracopimaradiene synthesis | Arthrinium sacchari (fungus) | Aspergillus oryzae | beilstein-journals.org |

| OsKSL10 | ent-sandaracopimaradiene synthase | Oryza sativa (rice) | E. coli | iastate.edumdpi.com |

| CYP701A8 | C3α-hydroxylation of ent-sandaracopimaradiene | Oryza sativa (rice) | E. coli | oup.comresearchgate.net |

| AtKO (CYP701) | Oxidation of C4α methyl group on ent-sandaracopimaradiene | Arabidopsis thaliana | E. coli | pnas.org |

| CYP76M6 / CYP76M8 | Hydroxylation of 3α-hydroxy-ent-sandaracopimaradiene | Oryza sativa (rice) | E. coli | portlandpress.com |

| RcKSLs | Family of enzymes including an ent-sandaracopimaradiene synthase | Ricinus communis (castor bean) | E. coli | nih.gov |

Computational Chemistry Approaches for Enzyme Mechanism Elucidation and Molecular Interaction Modeling

Computational chemistry provides powerful tools to investigate the complex reaction mechanisms catalyzed by terpene synthases, which involve highly reactive carbocation intermediates. escholarship.org Quantum chemical calculations (QCC) have been particularly insightful in modeling the cyclization cascades that lead from acyclic precursors to polycyclic structures like ent-sandaracopimaradiene. nih.gov

These computational studies can map the entire reaction energy surface, revealing the transition states and intermediates involved in the formation of the pimarane (B1242903) skeleton from ent-CPP. nih.gov Intriguingly, QCC analyses have proposed that the formation of various diterpene skeletons, including ent-kaurene (B36324) and related structures, proceeds via a concerted, albeit asynchronous, mechanism rather than through discrete carbocation intermediates as classically proposed. nih.gov The product specificity observed in functionally distinct synthases, such as the four kaurene synthase-like enzymes from castor bean that produce ent-kaurene, ent-beyerene, ent-trachylobane, and ent-sandaracopimaradiene, aligns well with the predictions from these advanced computational models. nih.govrhea-db.org

Molecular docking and modeling approaches, such as the TerDockin method, are also employed to understand how the enzyme's active site controls the reaction trajectory. escholarship.orgresearchgate.net By modeling the binding of the substrate and intermediates within the enzyme's active site, researchers can identify key amino acid residues that stabilize specific carbocation conformations, thereby directing the reaction toward a particular product like ent-sandaracopimaradiene. nih.gov These computational insights are invaluable for guiding site-directed mutagenesis experiments aimed at altering enzyme function and generating novel products. escholarship.org

Emerging Research Avenues in Novel Biosynthetic Pathway Discovery and Enzyme Engineering

The search for novel enzymes and biosynthetic pathways related to ent-sandaracopimaradiene continues to be a vibrant area of research, driven by advances in genomics and enzyme engineering.

Novel Biosynthetic Pathway Discovery: Genome mining has emerged as a highly effective strategy for discovering new biosynthetic pathways. By searching sequenced genomes for genes homologous to known terpene synthases, researchers can identify novel enzyme candidates. beilstein-journals.org This approach led to the discovery of an unprecedented two-enzyme pathway for ent-sandaracopimaradiene biosynthesis in the fungus Arthrinium sacchari, which uses two separate proteins (AsCPS and AsPS) with distinct domain organizations compared to the typical bifunctional synthases found in other fungi. beilstein-journals.org Such discoveries provide crucial insights into the evolution of terpene synthases.

Enzyme Engineering and Promiscuity: The inherent promiscuity of some biosynthetic enzymes offers a rich field for exploration. Many diterpene synthases and cytochrome P450s can accept multiple substrates or catalyze different reactions. pnas.orgresearchgate.net For example, the ent-kaurene oxidase from Arabidopsis (AtKO) was shown to react with ent-sandaracopimaradiene, catalyzing oxidation at the C4α methyl group. pnas.org Similarly, a single amino acid switch in a rice KSL enzyme was found to change its product from ent-sandaracopimaradiene to ent-miltiradiene, highlighting the potential to rationally engineer product outcomes. iastate.edunih.gov Exploring and engineering this promiscuity through techniques like combinatorial biosynthesis and directed evolution can lead to the creation of new-to-nature diterpenoids with potentially valuable biological activities. pnas.orgwiley.com The characterization of diverse tailoring enzymes, such as the various CYP76M subfamily members in rice that catalyze distinct hydroxylations on the ent-sandaracopimaradiene scaffold, continues to expand the known chemical space of related natural products. portlandpress.comrsc.orgfrontiersin.org

Q & A

Q. What is the biosynthetic pathway of ent-sandaracopimaradiene in rice, and which enzymes are involved?

Ent-sandaracopimaradiene is synthesized from geranylgeranyl diphosphate (GGDP) via a multi-step enzymatic cascade. GGDP is first converted to ent-beyerene by OsCPS1/OsCPS2, then to ent-kaurene by OsKSL2, followed by ent-cassia-12,15-diene. OsKSL7 catalyzes the formation of ent-sandaracopimaradiene, which serves as a precursor for phytocassanes (via OsKSL6) and oryzalexins (via OsKSL5) . Downstream hydroxylation steps involve CYP701A8 (3β-hydroxylation) and CYP76M6 (conversion to oryzalexins D/E) .

Q. What experimental methods are used to identify and quantify ent-sandaracopimaradiene in plant tissues?

Identification relies on gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) with authentic standards (e.g., synthesized ent-sandaracopimaradiene). Quantification often employs stable isotope dilution assays or comparative analysis with internal standards. Enzyme activity assays using radiolabeled substrates (e.g., [³H]-GGDP) are critical for tracking biosynthetic intermediates .

Q. How is ent-sandaracopimaradiene regulated under stress conditions in rice?

Biosynthetic genes (e.g., OsKSL7, CYP701A8) are induced by UV light or chitin oligosaccharide elicitors, with mRNA levels peaking 4–8 hours post-induction. Enzyme activity assays in elicited vs. non-elicited cell cultures show increased diterpene synthase activity, confirming stress-responsive regulation .

Q. What are the primary downstream metabolites derived from ent-sandaracopimaradiene?

Ent-sandaracopimaradiene is hydroxylated by CYP701A8 to 3β-hydroxy derivatives, which CYP76M6/CYP76M8 further oxidize into oryzalexins D and E. Alternative pathways yield phytocassanes A–F via OsKSL6 or momilactones via OsKSL8 .

Q. How can researchers validate the enzymatic activity of ent-sandaracopimaradiene synthase (OsKSL7)?

In vitro assays using heterologously expressed OsKSL7 with syn-/ent-copalyl diphosphate (CPP) substrates and GC-MS analysis confirm product specificity. Competitive inhibition studies with alternate CPP stereoisomers (e.g., normal CPP) reveal substrate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme specificities for ent-sandaracopimaradiene?

Q. What are the challenges in achieving asymmetric total synthesis of ent-sandaracopimaradiene?

Key steps include B-alkyl Suzuki-Miyaura coupling for carbon skeleton assembly and Lewis acid-mediated B-ring cyclization. Stereochemical control at C8(14) and C15 requires chiral catalysts, with yields optimized via iterative HPLC purification .

Q. How does substrate stereochemistry influence ent-sandaracopimaradiene’s enzymatic conversion?

Diterpene synthases exhibit latent plasticity: OsKSL7 produces both ent-sandaracopimaradiene and syn-labda-8(17),12E,14-triene from non-native substrates. Competitive assays with ent-CPP vs. syn-CPP reveal divergent product profiles, highlighting evolutionary adaptability .

Q. What strategies are used to engineer ent-sandaracopimaradiene pathways in non-host systems?

Metabolic engineering in E. coli or yeast requires co-expression of GGDP synthase, CPP synthases (OsCPS1/OsCPS4), and downstream cyclases (OsKSL7). Balancing enzyme ratios and optimizing terpene flux (e.g., via MVA pathway enhancement) are critical for yield improvement .

Q. How can researchers address variability in ent-sandaracopimaradiene accumulation across rice cultivars?

Genome-wide association studies (GWAS) identify allelic variations in OsKSL7 or regulatory elements (e.g., promoter regions). Transcriptomics and proteomics of high-/low-producing cultivars pinpoint expression bottlenecks, while CRISPR-Cas9 editing validates causal loci .

Methodological Considerations

- Data Interpretation : Cross-validate enzyme activities using both in vitro assays and in planta metabolite profiling to account for compartmentalization or substrate channeling .

- Experimental Design : Include elicitor-treated and untreated controls in stress-response studies to isolate biosynthetic induction mechanisms .

- Synthetic Chemistry : Use chiral GC columns or Mosher ester analysis to confirm enantiomeric purity of synthetic ent-sandaracopimaradiene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.